molecular formula C40H51N5O5 B10849078 H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-NH2

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-NH2

Cat. No.: B10849078
M. Wt: 681.9 g/mol
InChI Key: KIHHZGQBWZPIMS-IAEIRYAQSA-N
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Description

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-NH2 is a synthetic opioid peptide derivative designed to target the Mu-opioid receptor (MOR). Its structure incorporates the pharmacophoric Dmt-Tic (2',6'-dimethyltyrosine-1,2,3,4-tetrahydroisoquinoline) motif, a well-studied scaffold known for modulating opioid receptor selectivity and activity . The compound’s unique modifications, including the (2S,3R)-beta-methyl substitution on the Cha (cyclohexylalanine) residue, aim to enhance receptor binding stability and metabolic resistance. Reported binding affinity for the MOR is Ki = 170 nM , indicating moderate potency compared to other MOR-targeting ligands.

Properties

Molecular Formula

C40H51N5O5

Molecular Weight

681.9 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxobutan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C40H51N5O5/c1-24-18-31(46)19-25(2)32(24)22-33(41)40(50)45-23-30-17-11-10-16-29(30)21-35(45)38(48)44-36(26(3)28-14-8-5-9-15-28)39(49)43-34(37(42)47)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,46H,5,8-9,14-15,20-23,41H2,1-3H3,(H2,42,47)(H,43,49)(H,44,48)/t26-,33+,34+,35?,36+/m1/s1

InChI Key

KIHHZGQBWZPIMS-IAEIRYAQSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@@H]([C@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N)C)O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationship Studies

Overview:
H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-NH2 serves as a model compound in peptide synthesis and structure-activity relationship (SAR) studies. Its unique structure allows researchers to explore modifications that can enhance receptor selectivity and binding affinity.

Key Findings:

  • The synthesis typically involves solid-phase peptide synthesis (SPPS), allowing for efficient production of the compound.
  • Variations in amino acid configurations lead to significant differences in biological activity, which is critical for developing new therapeutic agents.

Table 1: Synthesis Overview

StepDescription
1Preparation of individual amino acid derivatives
2Coupling of amino acids using SPPS techniques
3Purification and characterization of the peptide

Biological Research on Opioid Receptors

Overview:
The primary application of this compound is in the study of opioid receptors, specifically its role as a mixed partial agonist at mu-opioid receptors and antagonist at delta-opioid receptors.

Key Findings:

  • Research indicates that this compound exhibits potent activity at delta-opioid receptors, with high selectivity compared to mu-opioid receptors.
  • It has been shown to modulate pain pathways effectively, offering potential therapeutic benefits without the typical side effects associated with mu-opioid agonists.

Table 2: Binding Affinity Data

Receptor TypeBinding Affinity (K_i)Activity Type
Delta-opioid0.48 nMAntagonist
Mu-opioid2800Agonist

Medical Applications in Pain Management

Overview:
Given its pharmacological profile, this compound is being investigated as a potential therapeutic agent for pain management.

Key Findings:

  • The compound's ability to act selectively on delta-opioid receptors may reduce the risk of tolerance and dependence commonly seen with traditional opioid therapies.
  • Studies have demonstrated its effectiveness in preclinical models of pain relief.

Case Study Example:
In a study assessing the analgesic effects of this compound in rodent models, it was found to significantly reduce pain responses without inducing significant side effects typical of mu-opioid agonists .

Pharmaceutical Development

Overview:
The insights gained from studying this compound are being leveraged for the development of new analgesics and other therapeutic agents targeting opioid receptors.

Key Findings:

  • The selective action on delta-opioid receptors opens avenues for creating new drugs that can manage pain while minimizing addiction risks.
  • Ongoing research focuses on optimizing the compound's structure to enhance its pharmacokinetic properties.

Table 3: Comparative Analysis with Other Compounds

CompoundDelta Affinity (K_i)Mu Affinity (K_i)Selectivity Ratio (Mu/Delta)
This compound0.48 nM28005833
Deltorphin B0.32 nMNot specifiedN/A

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The pharmacological profile of H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-NH2 is contextualized below against structurally or functionally related MOR ligands, focusing on binding affinities (Ki/IC50), structural features, and therapeutic implications. Data is compiled from receptor-binding assays and functional studies.

Table 1: Binding Affinities of Selected MOR Ligands

Compound Name Binding Affinity (Ki/IC50) Receptor Selectivity Source
This compound Ki = 170 nM Mu-opioid
Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 Ki = 2.84 nM Mu-opioid
3,6-bis(Dmt-Tic-NH-ethyl)-2(1H)-pyrazinone Ki = 2.83 nM Mu/Delta-opioid
Tyr-Pro-Phe-D-Val-Bn Ki = 4.97 nM Mu-opioid
Alvimopan Ki = 0.44 nM Mu-opioid
Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2 IC50 = 150 nM Mu-opioid

Key Comparisons

Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 (Ki = 2.84 nM) This cyclic peptide exhibits ~60-fold higher potency than this compound. Its rigid cyclic structure and nitro-substituted phenylalanine enhance hydrophobic interactions with MOR’s extracellular loops, contributing to superior affinity .

3,6-bis(Dmt-Tic-NH-ethyl)-2(1H)-pyrazinone (Ki = 2.83 nM) A bivalent ligand with dual Dmt-Tic motifs linked via a pyrazinone core. Its dimeric architecture allows simultaneous engagement with MOR’s orthosteric and allosteric sites, achieving sub-nanomolar potency—significantly outperforming the monovalent H-Dmt-Tic derivative .

Alvimopan (Ki = 0.44 nM) A non-peptide, peripherally restricted MOR antagonist with ~386-fold higher affinity than this compound. Its small-molecule design (aryl-acetamide scaffold) facilitates oral bioavailability and prolonged receptor occupancy, underscoring advantages in clinical applications (e.g., postoperative ileus) .

Tyr-Pro-Phe-D-Val-Bn (Ki = 4.97 nM)

  • A linear tetrapeptide with a benzylamide C-terminus. Despite lacking the Tic moiety, its Pro-Phe sequence stabilizes a beta-turn conformation, aligning with MOR’s transmembrane helices for ~34-fold greater potency than the target compound .

Structural and Functional Insights

  • Pharmacophore Optimization : this compound’s moderate affinity may stem from steric hindrance caused by the beta-methyl substitution on Cha, which could limit optimal docking into MOR’s hydrophobic pocket. In contrast, ligands like Alvimopan or Dcp-c[D-Cys...]NH2 minimize steric clashes through compact, rigid frameworks .

Preparation Methods

Coupling Reagents and Conditions

Amino AcidCoupling ReagentActivation TimeEfficiency
TicTBTU/DIEA1 hour>95%
beta-MeChaDIC/HOBt1 hour>90%
PheDMT/NMM/TSO⁻45 minutes>98%

Side-chain protections include:

  • Tic : Unprotected due to its cyclic structure.

  • beta-MeCha : tert-butyl (t-Bu) for the beta-methyl group.

  • Phe : Standard Fmoc protection.

Cyclization and Side-Chain Deprotection

For peptides requiring cyclization (e.g., beta-MeCha incorporation):

  • Selective Deprotection : Treatment with 1% trifluoroacetic acid (TFA) in DCM removes acid-labile groups (e.g., Mtt from d-Lys).

  • On-Resin Cyclization : TBTU and DIEA mediate intramolecular amide bond formation between d-Lys/d-Dap and Asp residues.

Cleavage and Global Deprotection

Peptide-resin cleavage is achieved using TFA-based cocktails:

Resin TypeCleavage CocktailTimeTemperature
Rink amide MBHA95% TFA, 2.5% H₂O, 2.5% triethylsilane3 hoursRoom temp
MBHA95% TFA, 2.5% H₂O, 2.5% triisopropylsilane3 hoursRoom temp

These conditions simultaneously cleave the peptide from the resin and remove remaining protecting groups, yielding the crude peptide amide.

Purification and Analytical Characterization

Final purification employs reversed-phase high-performance liquid chromatography (RP-HPLC):

ColumnGradientFlow RatePurity
Jupiter C18 (300 Å)0–100% acetonitrile/0.1% TFA over 25 min20 mL/min≥95%
Vydac C180–100% acetonitrile/0.1% TFA over 50 min1 mL/min≥95%

Mass spectrometry (ESI-MS) confirms molecular weight accuracy, with deviations <0.1 Da.

Critical Challenges and Optimizations

  • Beta-MeCha Incorporation : The steric bulk of beta-MeCha necessitates extended coupling times (2–3 cycles) to achieve >90% efficiency.

  • Tic Reactivity : Its rigid structure risks incomplete coupling, addressed by using TBTU/DIEA at 4-fold excess.

  • Oxidation of Dmt : Minimized by adding 0.1% w/v ascorbic acid to cleavage cocktails .

Q & A

Q. What statistical frameworks are robust for handling censored data in time-to-event assays (e.g., tail-flick latency)?

  • Use survival analysis (Kaplan-Meier curves with log-rank tests) and Cox proportional hazards models. For repeated measures, employ mixed-effects models with random intercepts for subject-specific variability .

Data Management and Reporting

Q. How to structure metadata for public deposition of pharmacological datasets involving this compound?

  • Follow FAIR principles: Include experimental protocols (MIAPE guidelines), raw instrument data (e.g., HPLC chromatograms, mass spectra), and animal ethics approval IDs. Use controlled vocabularies (e.g., ChEBI, PubChem) for chemical descriptors .

Q. What tools facilitate systematic literature reviews on structural analogs of this peptide?

  • Use PubReMiner or GoPubMed to extract MeSH terms (e.g., "Opioid Peptides/chemical synthesis") and filter by study type (e.g., "in vivo"). Apply NLP tools like SciBERT to identify analogs with similar substitution patterns in patents or preprints .

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